

Spectroscopic Profile of N-Ethyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethyl-4-nitroaniline**

Cat. No.: **B181198**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Ethyl-4-nitroaniline**, a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of the analytical workflow. The information herein is intended to serve as a valuable resource for compound identification, purity assessment, and structural elucidation.

Core Spectroscopic Data

The following sections summarize the key spectral data for **N-Ethyl-4-nitroaniline**, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.13	d	2H	Ar-H (ortho to NO_2)
6.62	d	2H	Ar-H (ortho to NH)
3.81	q	2H	$-\text{CH}_2-$
1.34	t	3H	$-\text{CH}_3$

Solvent: CDCl_3 , Spectrometer Frequency: 500 MHz

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
153.2	C-NH
138.1	C- NO_2
126.5	Ar-CH (ortho to NO_2)
111.0	Ar-CH (ortho to NH)
38.9	$-\text{CH}_2-$
14.7	$-\text{CH}_3$

Solvent: CDCl_3 , Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3375	Strong	N-H Stretch
2978, 2935	Medium	C-H Stretch (Aliphatic)
1597	Strong	C=C Stretch (Aromatic)
1518, 1335	Strong	N-O Stretch (NO ₂)
1285	Strong	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

m/z	Relative Intensity	Assignment
166	High	[M] ⁺ (Molecular Ion)
151	High	[M-CH ₃] ⁺
136	Medium	[M-C ₂ H ₅] ⁺
120	Medium	[M-NO ₂] ⁺
105	High	[M-C ₂ H ₅ -NO] ⁺
92	Medium	[C ₆ H ₆ N] ⁺
77	Medium	[C ₆ H ₅] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, is recommended.

Sample Preparation:

- Accurately weigh 5-10 mg of **N-Ethyl-4-nitroaniline**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

- ^1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zpgpg30) is used to obtain a spectrum with singlets for each carbon environment. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is suitable.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of **N-Ethyl-4-nitroaniline** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .
- Perform a background scan with an empty sample holder to subtract atmospheric CO_2 and water vapor absorptions.

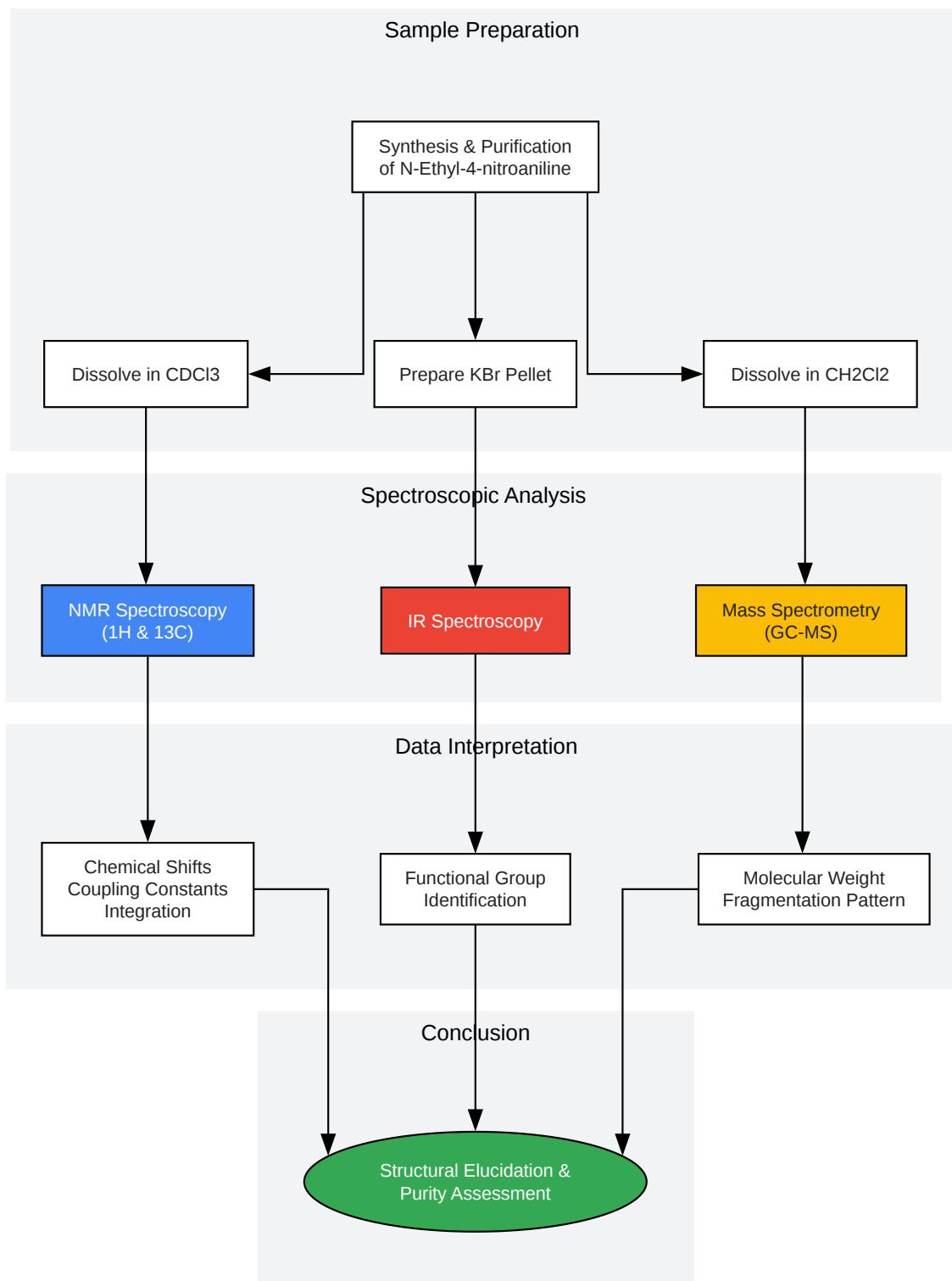
Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for this analysis.

Sample Preparation:

- Prepare a dilute solution of **N-Ethyl-4-nitroaniline** (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:


- Gas Chromatograph:
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-Ethyl-4-nitroaniline**.

Spectroscopic Analysis Workflow for N-Ethyl-4-nitroaniline

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of **N-Ethyl-4-nitroaniline**.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-4-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181198#n-ethyl-4-nitroaniline-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com